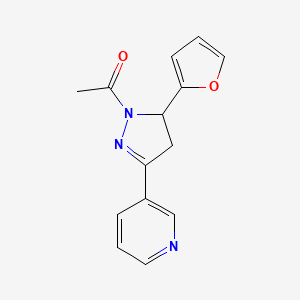

1-(5-(furan-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

説明

1-(5-(Furan-2-yl)-3-(Pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a furan-2-yl group at position 5, a pyridin-3-yl group at position 3, and an ethanone moiety at position 1. Pyrazolines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound’s structural uniqueness arises from the combination of a heteroaromatic pyridine ring and a furan substituent, which may enhance its electronic and steric properties, influencing reactivity and biological interactions.

特性

IUPAC Name |

1-[3-(furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-10(18)17-13(14-5-3-7-19-14)8-12(16-17)11-4-2-6-15-9-11/h2-7,9,13H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALFKOXHVJCZQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CN=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(furan-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step reactions starting from readily available starting materials. One common approach is the condensation of furan-2-carbaldehyde with pyridin-3-amine in the presence of hydrazine hydrate and acetic acid. The reaction proceeds through the formation of an intermediate pyrazole derivative, which is then further reacted with ethanone to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

化学反応の分析

Types of Reactions: 1-(5-(furan-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Substituted pyridine derivatives.

科学的研究の応用

This compound has shown promise in various scientific research applications:

Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.

Biology: The compound exhibits biological activity, including potential antimicrobial and anticancer properties.

Medicine: It is being investigated for its therapeutic potential in treating various diseases.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

作用機序

The mechanism by which 1-(5-(furan-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological system.

類似化合物との比較

Structural and Functional Analogues

Pyrazoline derivatives vary in substituents on the pyrazole ring, which significantly alter their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Key Observations

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., Cl, F) at position 5 enhance antibacterial activity by increasing membrane permeability and target binding (e.g., 12 , 13 ) .

- Bulky substituents like imidazopyridine at position 3 improve anticancer activity by modulating kinase interactions (e.g., 3f ) .

Crystallographic Stability :

- Smaller dihedral angles between the pyrazole core and aromatic substituents (e.g., 4.89° in compound 3 ) correlate with enhanced planarity and crystallinity, which may improve solubility .

Data Tables

Table 1: Melting Points and Yields of Selected Analogs

| Compound ID | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|

| 8b | 176–178 | 82 | |

| 3 | 409 (K) | 82 | |

| 3f | Not reported | 75–85 |

生物活性

1-(5-(furan-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound featuring a pyrazole ring, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3O. The structural components include a furan moiety, a pyridine ring, and a pyrazole core, which contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the pyrazole structure could enhance antibacterial activity against E. coli and S. aureus .

2. Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely studied. Compounds related to this compound have been shown to inhibit tumor growth in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). One study reported an IC50 value of 0.08 µM for a related derivative against MCF-7 cells .

The biological activities of pyrazole derivatives are attributed to their ability to interact with specific biological targets:

- Inhibition of Enzymes : Many pyrazole compounds act as inhibitors of cyclooxygenases (COX), which play a crucial role in the inflammatory response .

- Modulation of Signaling Pathways : These compounds can modulate pathways involved in cell proliferation and apoptosis, contributing to their anticancer effects .

Case Studies

Q & A

Q. What are the optimized synthetic routes for preparing 1-(5-(furan-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, and how can reaction conditions influence yield?

Methodological Answer: The compound is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. A typical procedure involves refluxing equimolar quantities of 3-acetylpyridine derivatives and furan-substituted hydrazines in ethanol for 2–6 hours . For example, describes refluxing in ethanol with subsequent purification via silica gel chromatography (EtOAc-hexane, 1:3) to achieve 68% yield. Key optimizations include:

- Catalyst selection : Piperidine or acetic acid as catalysts for imine formation.

- Solvent choice : Ethanol or dioxane for solubility and reflux efficiency.

- Temperature control : Prolonged reflux (≥4 hours) to ensure complete cyclization.

Yield discrepancies often arise from incomplete removal of byproducts; recrystallization in DMF-EtOH (1:1) improves purity .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of the synthesized compound?

Methodological Answer:

- IR spectroscopy : Identify key functional groups:

- C=O stretch at ~1665 cm⁻¹ (acetyl group) .

- NO₂ stretches (if present) at 1542 and 1358 cm⁻¹ .

- ¹H NMR : Key signals include:

- Pyrazoline protons (CH₂-CH₂) as doublets at δ 2.77–3.50 ppm.

- Acetyl methyl group as a singlet at δ 2.32 ppm .

- Aromatic protons from furan (δ 6.30–7.50 ppm) and pyridine (δ 7.80–8.60 ppm).

- ¹³C NMR : Pyrazoline carbons at 40–60 ppm; carbonyl carbons at ~195–205 ppm .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in pyrazoline derivatives, and what parameters are critical for analysis?

Methodological Answer: Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, reports monoclinic crystal systems (space group P2₁/c) with unit cell parameters:

- a = 5.3937 Å, b = 20.237 Å, c = 18.163 Å, β = 95.144° .

Critical steps include: - Data collection : Use a Bruker APEXII CCD diffractometer with graphite-monochromated Mo-Kα radiation.

- Refinement : Least-squares methods (e.g., R factor ≤0.041) to model atomic positions .

- Validation : Check for disorder in substituents (e.g., furan/pyridine rings) using ORTEP diagrams.

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR) in pyrazoline-based compounds?

Methodological Answer:

- Substituent variation : Replace furan with thiophene () or pyridine with substituted aryl groups () to modulate electronic effects.

- Functional group addition : Introduce electron-withdrawing groups (e.g., NO₂, ) to enhance reactivity.

- Stereochemical control : Synthesize cis/trans diastereomers by altering reaction conditions (e.g., solvent polarity) and analyze via NOESY NMR .

Q. How should researchers address discrepancies in bioactivity data between in vitro and computational models for this compound?

Methodological Answer:

- In vitro validation : Conduct enzyme inhibition assays (e.g., COX-2 or kinase targets) with positive controls.

- Computational alignment : Use docking simulations (AutoDock Vina) to compare binding poses with crystallographic data .

- Metabolic stability : Assess hepatic microsomal stability to rule out false negatives from rapid degradation .

Data Contradiction Analysis

Q. How can conflicting reports on diastereoselectivity in pyrazoline synthesis be resolved?

Methodological Answer: Divergent diastereomer ratios often stem from:

- Solvent polarity : Polar solvents (e.g., DMF) favor trans isomers due to dipole stabilization .

- Catalytic effects : Chiral catalysts (e.g., L-proline) induce enantioselectivity; monitor via chiral HPLC .

- Temperature : Lower temperatures (0–5°C) favor kinetic control of cis isomers, while higher temperatures favor thermodynamic trans products .

Q. What methods validate the purity of intermediates in multi-step syntheses?

Methodological Answer:

- HPLC-DAD : Use C18 columns (ACN-water gradient) to detect impurities at 254 nm.

- Mass spectrometry : HRMS (ESI+) confirms molecular ions (e.g., m/z 394.4 for C₂₂H₂₂N₂O₅) .

- Melting point consistency : Compare observed values (e.g., 176–178°C, ) with literature data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。